

Pharmacological Profile of N-Desalkylflurazepam: A Technical Guide

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Compound of Interest		
Compound Name:	Norfludiazepam	
Cat. No.:	B161200	Get Quote

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Introduction

N-Desalkylflurazepam, also known as norflurazepam, is a principal active metabolite of several clinically used benzodiazepine drugs, including flurazepam, quazepam, flutoprazepam, fludiazepam, and ethyl loflazepate.[1][2][3] It is recognized for its pronounced and extended duration of action, which significantly contributes to the overall pharmacological effects of its parent compounds.[3] As a member of the benzodiazepine class, N-Desalkylflurazepam exhibits anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[4] Its defining characteristic is an exceptionally long elimination half-life, leading to accumulation in the body upon repeated administration of the parent drug.[3][5] This profile makes it a subject of considerable interest in neuropharmacology and forensic toxicology. This document provides a comprehensive overview of the pharmacological profile of N-Desalkylflurazepam, detailing its mechanism of action, pharmacokinetics, and key behavioral effects, along with standardized protocols for its preclinical evaluation.

Pharmacodynamics Mechanism of Action

The primary mechanism of action for N-Desalkylflurazepam is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[6] GABA is the primary inhibitory neurotransmitter in the central nervous system.[7] N-Desalkylflurazepam binds to the







benzodiazepine site, a distinct allosteric site located at the interface between α and γ subunits of the pentameric GABA-A receptor complex.[7] This binding enhances the affinity of the GABA-A receptor for GABA, increasing the frequency of chloride (Cl⁻) channel opening.[8] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and producing a generalized depressant effect on the central nervous system.[7]

Additionally, N-Desalkylflurazepam has been shown to inhibit L-type voltage-gated calcium channels ($Ca_v1.2$ and $Ca_v1.3$) at micromolar concentrations, though the clinical significance of this secondary action is less understood compared to its potent effects on GABA-A receptors. [9]

Receptor Binding Affinity

N-Desalkylflurazepam is characterized as a non-selective ligand for the benzodiazepine receptor, meaning it binds with similar affinity to the various GABA-A receptor subtypes that are sensitive to benzodiazepines (those containing $\alpha 1$, $\alpha 2$, $\alpha 3$, or $\alpha 5$ subunits).[3] Despite this qualitative description, specific binding affinity (K_i) values for N-Desalkylflurazepam across the different receptor subtypes are not readily available in the published literature.

For comparative purposes, the table below includes data for Diazepam, a classic non-selective benzodiazepine.



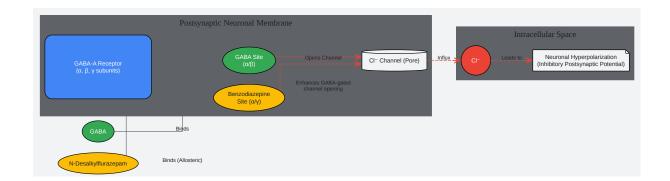
Compound	Receptor Subtype	Binding Affinity (K _i) [nM]	Reference Compound
N-Desalkylflurazepam	α1β3γ2	Data Not Available	No
α2β3γ2	Data Not Available	No	
α3β3γ2	Data Not Available	No	-
α5β3γ2	Data Not Available	No	-
Diazepam	α1β2γ2	1.6 - 4.5	Yes
α2β2γ2	3.5 - 7.9	Yes	
α3β2γ2	5.3 - 11.0	Yes	-
α5β2γ2	1.8 - 4.2	Yes	-

Table 1: GABA-A Receptor Subtype Binding Affinities. Data for comparator compound Diazepam is aggregated from multiple sources and may vary based on experimental conditions.

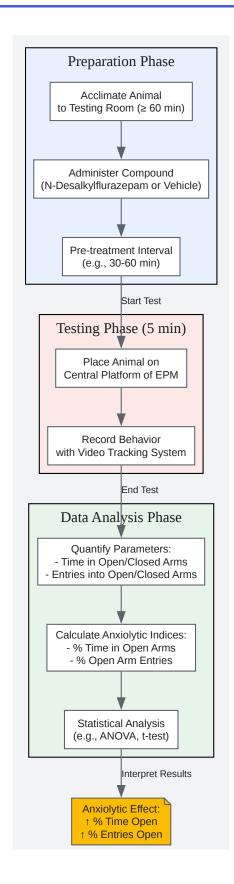
Signaling Pathway

The binding of N-Desalkylflurazepam to the benzodiazepine site on the GABA-A receptor potentiates the receptor's response to GABA. This enhanced signaling cascade is central to its pharmacological effects.









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